Benzaldehyde, 4-(1H-tetrazol-1-YL)-

Description

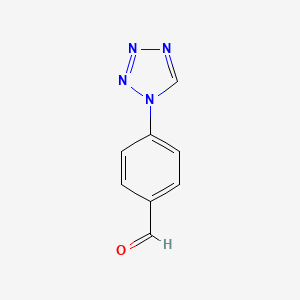

Benzaldehyde derivatives substituted with nitrogen-containing heterocycles, such as tetrazole, are of significant interest in medicinal chemistry and materials science due to their electronic and steric properties. The compound “Benzaldehyde, 4-(1H-tetrazol-1-YL)-” features a tetrazole ring attached to the para position of benzaldehyde. Tetrazole groups are known for their strong electron-withdrawing effects, which influence reactivity in nucleophilic additions and cycloadditions .

Properties

CAS No. |

179056-03-2 |

|---|---|

Molecular Formula |

C8H6N4O |

Molecular Weight |

174.163 |

IUPAC Name |

4-(tetrazol-1-yl)benzaldehyde |

InChI |

InChI=1S/C8H6N4O/c13-5-7-1-3-8(4-2-7)12-6-9-10-11-12/h1-6H |

InChI Key |

VEMCUKMTDNYGCY-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1C=O)N2C=NN=N2 |

Synonyms |

BENZALDEHYDE, 4-(1H-TETRAZOL-1-YL)- |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Benzaldehyde, 4-(1H-tetrazol-1-YL)- with structurally related benzaldehyde derivatives:

Research Findings and Key Observations

Electronic Effects

- Tetrazole vs. Imidazole/Triazole: The tetrazole group exhibits stronger electron-withdrawing character compared to imidazole or triazole, which increases the electrophilicity of the benzaldehyde’s carbonyl group. This property is critical in reactions like Knoevenagel condensations or Schiff base formations .

- Pyrazole Derivatives : Substituents like 1-methylpyrazole introduce steric bulk and lipophilicity, enhancing bioavailability in drug candidates .

Thermal and Physical Stability

- Benzotriazole Derivatives : The benzo-fused triazole in 4-(1H-benzotriazol-1-yl)benzaldehyde confers high thermal stability (m.p. 156–157°C) and UV absorption, making it suitable for photoprotective applications .

Q & A

Q. What are the standard synthetic routes for preparing Benzaldehyde, 4-(1H-tetrazol-1-YL)-, and how can reaction conditions be optimized?

The compound is synthesized via condensation reactions between substituted benzaldehydes and tetrazole-containing precursors. A common method involves refluxing 4-amino-3,5-bis(2,4-dichlorophenoxy)-1,2,4-triazole with substituted benzaldehyde in absolute ethanol under acidic conditions (e.g., glacial acetic acid), followed by solvent evaporation and filtration . Optimization strategies include adjusting molar ratios, reaction time (typically 4–6 hours), and catalyst selection (e.g., Mn(IV) oxide for improved yields ). Purity is confirmed via TLC and melting point analysis .

Q. Which spectroscopic techniques are most effective for characterizing Benzaldehyde, 4-(1H-tetrazol-1-YL)-?

Key techniques include:

Q. How does the tetrazole moiety influence the compound's chemical reactivity?

The tetrazole ring enhances electrophilicity at the aldehyde group, facilitating nucleophilic additions (e.g., Schiff base formation with amines). Its acidity (pKa ~4–5) allows for coordination chemistry applications, such as ligand design for metal complexes .

Advanced Research Questions

Q. How can crystallographic data for Benzaldehyde, 4-(1H-tetrazol-1-YL)- derivatives be refined using SHELX software?

SHELXL is ideal for small-molecule refinement. Key steps include:

- Data Preparation : Convert diffraction data to .hkl format.

- Structure Solution : Use SHELXD for initial phase estimation.

- Refinement : Apply restraints for tetrazole ring planarity and anisotropic displacement parameters. Validate with R-factor convergence (target <5%) and check for residual electron density . For macromolecular applications (e.g., protein-ligand complexes), SHELXPRO interfaces with CCP4 suites .

Q. What experimental design considerations are critical for evaluating the compound's antimicrobial activity?

- Strain Selection : Use standardized microbial strains (e.g., ATCC) to ensure reproducibility.

- Dose-Response Assays : Test concentrations from 1–100 µM, with positive controls (e.g., ampicillin) and solvent blanks.

- Mechanistic Studies : Combine MIC assays with time-kill curves and membrane permeability tests (e.g., SYTOX Green uptake) . Contradictions in literature data often arise from variations in microbial viability protocols or compound solubility .

Q. How do structural modifications (e.g., methoxy substitution) alter biological activity?

Comparative studies show that adding a methoxy group at the 3-position (as in 4-methoxy-3-(1H-tetrazol-1-yl)aniline) increases lipophilicity (clogP +0.5), enhancing blood-brain barrier penetration in neuroactive assays. Conversely, removing the aniline NH₂ (e.g., 4-(tetrazol-1-yl)benzaldehyde) reduces antifungal potency by ~40% due to lost H-bonding interactions .

Q. What strategies resolve contradictions in reported biological activity data?

- Purity Verification : Use HPLC-MS to rule out impurities (e.g., unreacted benzaldehyde).

- Isomerism Checks : Confirm regiochemistry (1H- vs. 2H-tetrazole) via NOESY NMR .

- Assay Standardization : Adopt CLSI guidelines for MIC determination to minimize inter-lab variability .

Q. How can computational modeling predict the compound's interaction with biological targets?

- Docking Studies : Use AutoDock Vina to model binding to cytochrome P450 (CYP) enzymes, leveraging the tetrazole's coordination with heme iron .

- MD Simulations : Assess stability of ligand-receptor complexes (e.g., 50 ns trajectories in GROMACS) to evaluate binding free energies (MM-PBSA) .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.